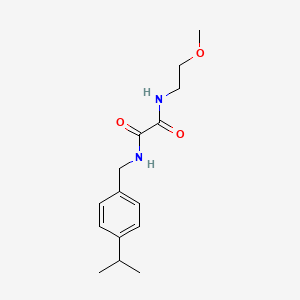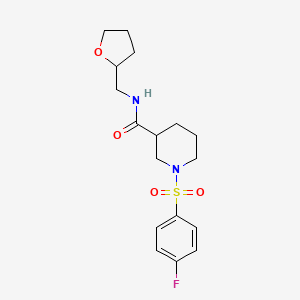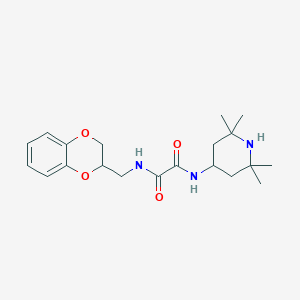![molecular formula C22H28ClNO3 B4170827 Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate](/img/structure/B4170827.png)
Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate
Descripción general
Descripción
Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, and an adamantyl group The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid and 3,5,7-trimethyladamantane.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-chloro-3-aminobenzoic acid is then acylated with 3,5,7-trimethyladamantane-1-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Depending on the nucleophile, products such as methyl 4-methoxy-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate.
Reduction: Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzyl alcohol.
Hydrolysis: 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. The adamantyl group is known for its antiviral and antibacterial properties.
Materials Science: The rigid adamantyl group can impart unique physical properties to polymers and other materials, making this compound useful in the development of advanced materials.
Biological Studies: The compound can be used in studies to understand the interactions between adamantyl-containing molecules and biological targets.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate depends on its application:
Medicinal Chemistry: The adamantyl group can interact with viral or bacterial proteins, inhibiting their function. The benzoate ester can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with biological targets.
Materials Science: The rigid structure of the adamantyl group can enhance the mechanical properties of polymers, making them more durable and resistant to deformation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3-{[(1-adamantyl)carbonyl]amino}benzoate: Similar structure but lacks the trimethyl groups on the adamantyl moiety.
Methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate: Similar structure but has only two methyl groups on the adamantyl moiety.
Uniqueness
Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is unique due to the presence of three methyl groups on the adamantyl moiety, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds.
Propiedades
IUPAC Name |
methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO3/c1-19-8-20(2)10-21(3,9-19)13-22(11-19,12-20)18(26)24-16-7-14(17(25)27-4)5-6-15(16)23/h5-7H,8-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCCNGVTYUNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


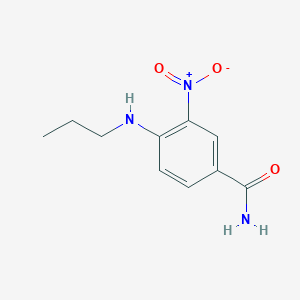
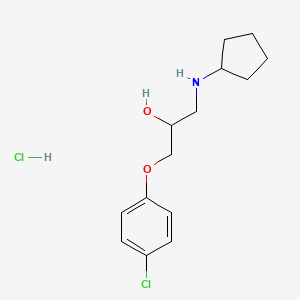
![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)
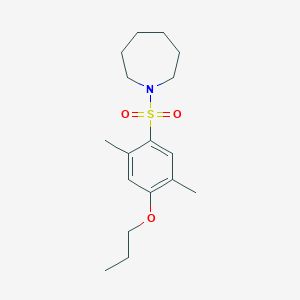
![[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B4170770.png)
![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)
![1-[2-[(2-Ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4170796.png)
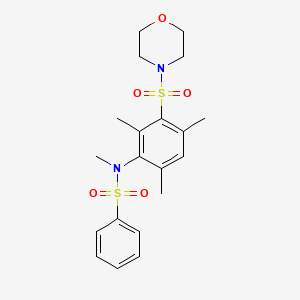
![2,2-Dimethyl-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B4170806.png)
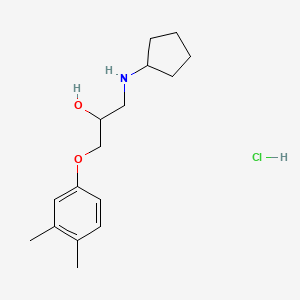
![2-{3-Butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetonitrile](/img/structure/B4170817.png)
